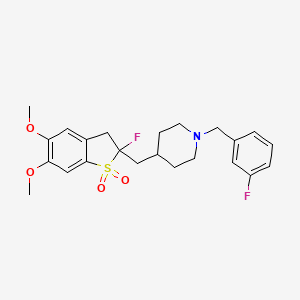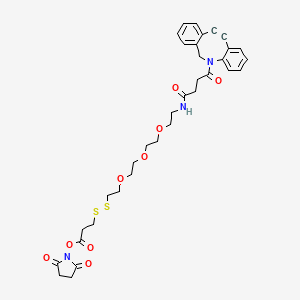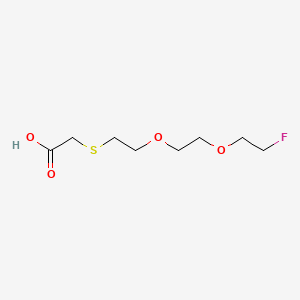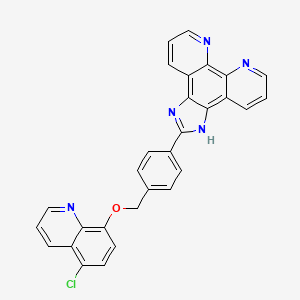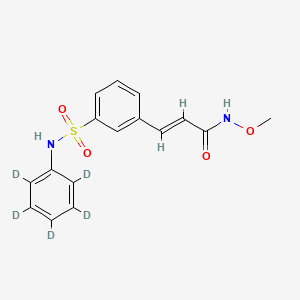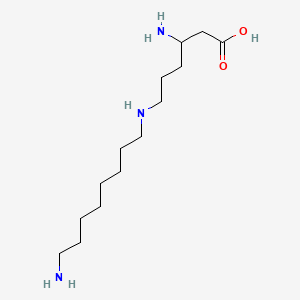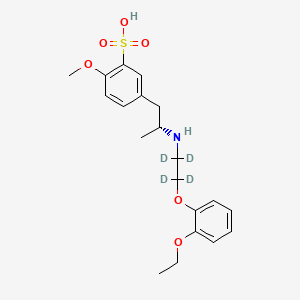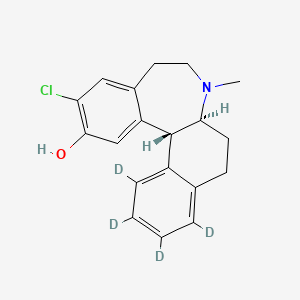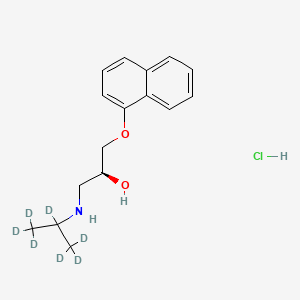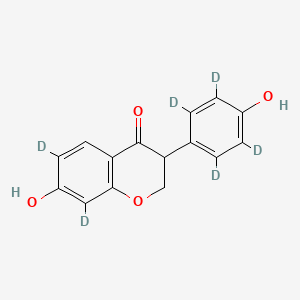
Dihydro Daidzein-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrodaidzein-d6 is a deuterated derivative of dihydrodaidzein, an isoflavone metabolite derived from daidzein. Isoflavones are naturally occurring compounds found in soybeans and other legumes. Dihydrodaidzein-d6 is used in scientific research to study the metabolic pathways and biological effects of isoflavones, particularly in the context of human health and disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrodaidzein-d6 can be synthesized through the reduction of daidzein using deuterium-labeled reducing agents. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the double bond in daidzein, resulting in the formation of dihydrodaidzein-d6 .
Industrial Production Methods
Industrial production of dihydrodaidzein-d6 typically involves large-scale synthesis using similar reduction methods. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The use of deuterium-labeled compounds in industrial settings is often driven by the demand for isotopically labeled standards in analytical chemistry and pharmacokinetic studies .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrodaidzein-d6 undergoes various chemical reactions, including:
Oxidation: Dihydrodaidzein-d6 can be oxidized to form daidzein or other oxidized metabolites.
Reduction: Further reduction of dihydrodaidzein-d6 can lead to the formation of tetrahydrodaidzein.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Deuterium gas (D2) and palladium on carbon (Pd/C) are commonly used for reduction reactions.
Substitution: Reagents such as methyl iodide (CH3I) or acetic anhydride (C4H6O3) are used for substitution reactions.
Major Products Formed
Oxidation: Daidzein and other oxidized metabolites.
Reduction: Tetrahydrodaidzein.
Substitution: Methylated or acetylated derivatives of dihydrodaidzein-d6.
Wissenschaftliche Forschungsanwendungen
Dihydrodaidzein-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of isoflavones.
Biology: Investigated for its role in modulating biological processes such as hormone regulation and antioxidant activity.
Medicine: Studied for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and osteoporosis.
Industry: Utilized in the development of functional foods and dietary supplements enriched with isoflavones.
Wirkmechanismus
Dihydrodaidzein-d6 exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, mimicking the action of estrogen and modulating hormonal activity. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound also influences signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: The precursor of dihydrodaidzein-d6, found in soybeans and other legumes.
Genistein: Another isoflavone with similar biological activities.
Equol: A metabolite of daidzein with higher estrogenic activity.
Dihydrogenistein: A reduced form of genistein with similar properties.
Uniqueness
Dihydrodaidzein-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in analytical chemistry and pharmacokinetic research, enabling researchers to differentiate between endogenous and exogenous sources of the compound .
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D |
InChI-Schlüssel |
JHYXBPPMXZIHKG-UMCLXPAOSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
Kanonische SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




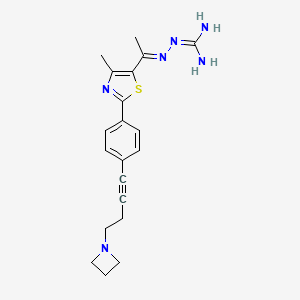
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
